molecular formula C17H15N3O3 B2887851 6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1235078-93-9

6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2887851
CAS No.: 1235078-93-9
M. Wt: 309.325
InChI Key: ZLMYDWYXMLHPNU-UHFFFAOYSA-N
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Description

6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a quinoline moiety linked to a dihydropyridine ring

Preparation Methods

The synthesis of 6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline derivative, followed by its coupling with a dihydropyridine precursor under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the dihydropyridine ring may interact with various proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and dihydropyridine analogs. Compared to these, 6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Some similar compounds are:

  • 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide
  • 7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

IUPAC Name

6-oxo-N-(2-quinolin-8-yloxyethyl)-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15-7-6-13(11-20-15)17(22)19-9-10-23-14-5-1-3-12-4-2-8-18-16(12)14/h1-8,11H,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMYDWYXMLHPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CNC(=O)C=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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